molecular formula C24H26N2O6 B2571546 3-(1-(3-(3-(Benzyloxy)-4-methoxyphenyl)propanoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione CAS No. 2034383-62-3

3-(1-(3-(3-(Benzyloxy)-4-methoxyphenyl)propanoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione

Cat. No.: B2571546
CAS No.: 2034383-62-3
M. Wt: 438.48
InChI Key: HZWMFJVHFOZVHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-(3-(3-(Benzyloxy)-4-methoxyphenyl)propanoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione is an intriguing compound due to its unique structure and potential applications. This molecule combines the structural elements of benzyloxy, methoxyphenyl, propanoyl, pyrrolidine, and oxazolidine-2,4-dione, creating a compound with diverse chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(3-(3-(Benzyloxy)-4-methoxyphenyl)propanoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to start with the benzyloxy and methoxyphenyl moieties and then introduce the propanoyl group. The subsequent formation of the pyrrolidine ring involves cyclization reactions, followed by the incorporation of the oxazolidine-2,4-dione moiety under controlled conditions.

Reaction conditions often involve:

  • Specific catalysts like palladium on carbon (Pd/C)

  • Solvents such as tetrahydrofuran (THF) or dichloromethane (DCM)

  • Reaction temperatures ranging from room temperature to 100°C

  • Purification steps including recrystallization or chromatography

Industrial Production Methods

Industrial-scale synthesis may leverage continuous flow reactors to maintain precise control over reaction conditions, ensuring high yield and purity. Robust separation and purification protocols, including high-performance liquid chromatography (HPLC), are employed to isolate the desired compound from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

3-(1-(3-(3-(Benzyloxy)-4-methoxyphenyl)propanoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione can undergo various chemical reactions:

  • Oxidation: : Reaction with oxidizing agents like potassium permanganate (KMnO4)

  • Reduction: : Reduction with agents such as lithium aluminum hydride (LiAlH4)

  • Substitution: : Both nucleophilic and electrophilic substitution reactions

Common Reagents and Conditions

  • Oxidation: : Often performed in acidic or basic media, with temperatures maintained between 0-50°C.

  • Reduction: : Typically conducted in inert atmospheres using solvents like ether or ethanol.

  • Substitution: : Conditions vary depending on the desired product, often requiring specific catalysts or reagents like sulfuric acid (H2SO4) or sodium hydride (NaH).

Major Products

The major products formed from these reactions can include various derivatives with modified functional groups, depending on the reaction pathway and conditions.

Scientific Research Applications

The scientific applications of 3-(1-(3-(3-(Benzyloxy)-4-methoxyphenyl)propanoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione are vast:

  • Chemistry: : Used as a starting material or intermediate in the synthesis of complex organic molecules.

  • Biology: : Potentially investigated for its interactions with biological macromolecules.

  • Medicine: : Explored for potential therapeutic properties, including anti-inflammatory or anti-cancer activities.

  • Industry: : Applied in the development of specialty chemicals or advanced materials.

Mechanism of Action

Molecular Targets and Pathways

The exact mechanism of action of this compound can involve several pathways:

  • Binding to specific enzymes or receptors, altering their activity.

  • Interacting with cellular membranes or proteins, potentially affecting signal transduction.

  • Modulating gene expression by affecting transcription factors or other regulatory proteins.

Comparison with Similar Compounds

3-(1-(3-(3-(Benzyloxy)-4-methoxyphenyl)propanoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione stands out due to its unique combination of functional groups and structural features. Similar compounds might include:

  • 3-(3-(3-(Benzyloxy)-4-methoxyphenyl)propanoyl)pyrrolidine: : Lacks the oxazolidine-2,4-dione moiety.

  • 3-(1-(3-(3-(Benzyloxy)-4-methoxyphenyl)propanoyl)pyrrolidin-3-yl)imide: : Possesses a different heterocyclic ring.

Properties

IUPAC Name

3-[1-[3-(4-methoxy-3-phenylmethoxyphenyl)propanoyl]pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O6/c1-30-20-9-7-17(13-21(20)31-15-18-5-3-2-4-6-18)8-10-22(27)25-12-11-19(14-25)26-23(28)16-32-24(26)29/h2-7,9,13,19H,8,10-12,14-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZWMFJVHFOZVHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCC(=O)N2CCC(C2)N3C(=O)COC3=O)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.